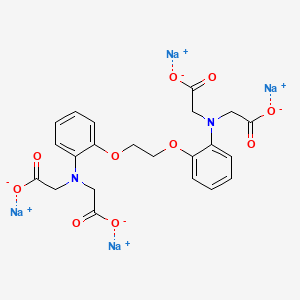
BAPTA-Na4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: BAPTA-Na4 is synthesized through a multi-step process. The initial step involves the reaction of 2-nitrophenol with 1,2-dibromoethane to form 1,2-bis(2-nitrophenoxy)ethane. This intermediate is then reduced to 1,2-bis(2-aminophenoxy)ethane using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas. The final step involves the reaction of 1,2-bis(2-aminophenoxy)ethane with ethylenediaminetetraacetic acid (EDTA) to form BAPTA, which is then converted to its tetrasodium salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
化学反应分析
Types of Reactions: BAPTA-Na4 primarily undergoes complexation reactions with metal ions, particularly calcium ions. It forms stable complexes with calcium ions due to the presence of four carboxylate groups that can coordinate with the metal ion .
Common Reagents and Conditions: The complexation reactions typically occur in aqueous solutions at neutral to slightly alkaline pH. Common reagents used in these reactions include calcium chloride (CaCl2) and magnesium chloride (MgCl2). The reaction conditions are usually mild, with temperatures ranging from room temperature to 37°C .
Major Products: The major product of the complexation reaction between this compound and calcium ions is the BAPTA-calcium complex. This complex is highly stable and is used in various applications to buffer calcium ion concentrations in biological systems .
科学研究应用
BAPTA-Na4 is extensively used in scientific research due to its ability to selectively chelate calcium ions. Some of its key applications include:
Chemistry: this compound is used in analytical chemistry to measure and control calcium ion concentrations in various samples.
Biology: In cell biology, this compound is used to study calcium signaling pathways.
Medicine: this compound is used in medical research to investigate the role of calcium ions in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: In industrial applications, this compound is used in the production of calcium-sensitive materials and devices.
作用机制
BAPTA-Na4 exerts its effects by binding to calcium ions through its four carboxylate groups. This binding prevents calcium ions from participating in various cellular processes, thereby modulating calcium-dependent pathways. The primary molecular targets of this compound are calcium channels and calcium-binding proteins. By chelating calcium ions, this compound can inhibit calcium-dependent enzymes and signaling pathways, leading to various physiological and biochemical effects .
相似化合物的比较
Ethylenediaminetetraacetic acid (EDTA): Like BAPTA-Na4, EDTA is a chelating agent that binds to metal ions.
1,2-Bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): This is the parent compound of this compound and has similar calcium-binding properties.
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid): EGTA is another calcium chelator with high selectivity for calcium ions over magnesium ions.
Uniqueness of this compound: this compound is unique due to its high selectivity for calcium ions and its ability to form highly stable complexes with calcium. This makes it particularly useful in applications where precise control of calcium ion concentrations is required. Additionally, its water solubility and low sensitivity to pH changes further enhance its utility in various research and industrial applications .
属性
分子式 |
C22H20N2Na4O10 |
|---|---|
分子量 |
564.4 g/mol |
IUPAC 名称 |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate |
InChI |
InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 |
InChI 键 |
ZWSMLJACYSGFKD-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate](/img/structure/B10856642.png)
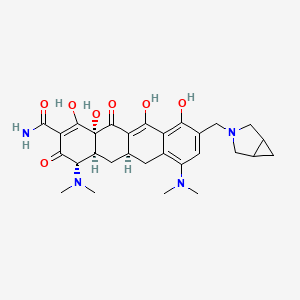
![(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856652.png)

![5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856657.png)
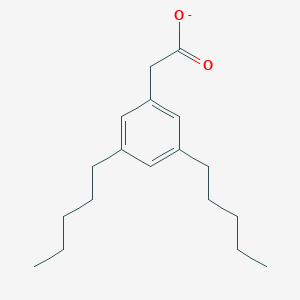
![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-pyrazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856677.png)
![(1R)-3-(3,4-dimethoxyphenyl)-1-[3-({[2-({2-[2-({4-[(2R,3S)-1-(1-hydroxyprop-2-en-1-yl)-2-[(quinolin-8-yl)carbamoyl]azetidin-3-yl]phenyl}formamido)ethoxy]ethoxy}methoxy)ethyl]carbamoyl}methoxy)phenyl]propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate](/img/structure/B10856682.png)
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10856685.png)
![(1R,2S,5S)-3-[2-(4-bromo-2-chlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856693.png)
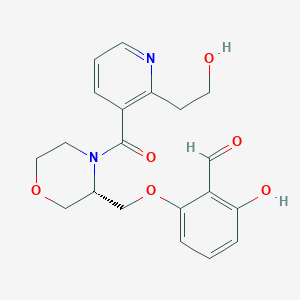
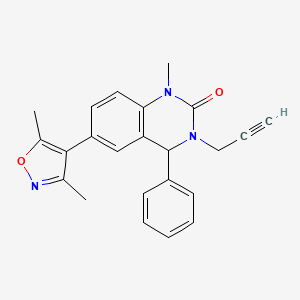
![(1R,2S,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856722.png)
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride](/img/structure/B10856729.png)
